Cas no 70780-84-6 (1-aminocyclobutane-1-carbonitrile)
1-aminocyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-Aminocyclobutanecarbonitrile
- 1-Aminocyclobutane-1-carbonitrile
- 1-amino-Cyclobutanecarbonitrile
- RW3211
- AM804260
- FT-0770101
- 1-aminocyclobutanecarbonitrile, AldrichCPR
- F30101
- 1-Aminocyclobutanecarbonitrile >80%
- SB38402
- SY035981
- CS-0089764
- EN300-31050
- MFCD09040659
- AB01000946-01
- DTXSID50461142
- AKOS000126845
- 70780-84-6
- DB-027121
- 1-aminocyclobutane-1-carbonitrile
-
- MDL: MFCD09040659
- Inchi: 1S/C5H8N2/c6-4-5(7)2-1-3-5/h1-3,7H2
- InChI Key: GVUPCWCOWHNOHV-UHFFFAOYSA-N
- SMILES: NC1(C#N)CCC1
Computed Properties
- Exact Mass: 96.06870
- Monoisotopic Mass: 96.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.81000
- LogP: 1.09168
1-aminocyclobutane-1-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-aminocyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1380-1g |
1-Amino-cyclobutanecarbonitrile |
70780-84-6 | 96% | 1g |
1526.48CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1380-5g |
1-Amino-cyclobutanecarbonitrile |
70780-84-6 | 96% | 5g |
6360.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1380-500mg |
1-Amino-cyclobutanecarbonitrile |
70780-84-6 | 96% | 500mg |
1187.26CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1380-250mg |
1-Amino-cyclobutanecarbonitrile |
70780-84-6 | 96% | 250mg |
1017.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1380-100mg |
1-Amino-cyclobutanecarbonitrile |
70780-84-6 | 96% | 100mg |
924.37CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1380-50mg |
1-Amino-cyclobutanecarbonitrile |
70780-84-6 | 96% | 50mg |
831.08CNY | 2021-05-07 | |
| TRC | A617998-50mg |
1-aminocyclobutanecarbonitrile |
70780-84-6 | 50mg |
$ 65.00 | 2021-05-08 | ||
| TRC | A617998-100mg |
1-aminocyclobutanecarbonitrile |
70780-84-6 | 100mg |
$ 90.00 | 2021-05-08 | ||
| TRC | A617998-500mg |
1-Aminocyclobutanecarbonitrile >80% |
70780-84-6 | 500mg |
$ 190.00 | 2023-04-19 | ||
| Chemenu | CM200961-5g |
1-Aminocyclobutane-1-carbonitrile |
70780-84-6 | 95+% | 5g |
$308 | 2021-08-05 |
1-aminocyclobutane-1-carbonitrile Suppliers
1-aminocyclobutane-1-carbonitrile Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-aminocyclobutane-1-carbonitrile
Exploring the Versatility of 1-Aminocyclobutane-1-carbonitrile (CAS No. 70780-84-6) in Modern Chemistry
The chemical compound 1-aminocyclobutane-1-carbonitrile (CAS No. 70780-84-6) is a fascinating molecule that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its unique cyclobutane ring structure and functional groups, serves as a valuable building block for the development of novel materials and bioactive molecules. In this comprehensive overview, we delve into the properties, applications, and cutting-edge research surrounding this intriguing chemical entity.
At its core, 1-aminocyclobutane-1-carbonitrile features a four-membered carbon ring with both amine and nitrile functional groups attached to the same carbon atom. This distinctive arrangement contributes to its high reactivity and makes it particularly useful in various synthetic transformations. The strained nature of the cyclobutane ring, combined with the electron-withdrawing effect of the nitrile group, creates interesting electronic properties that researchers are actively exploring for drug discovery applications.
Recent advances in medicinal chemistry have highlighted the potential of 1-aminocyclobutane-1-carbonitrile derivatives as key intermediates in the synthesis of biologically active compounds. Pharmaceutical scientists are particularly interested in how the constrained geometry of the cyclobutane ring can influence the three-dimensional orientation of drug molecules, potentially leading to improved target selectivity and reduced side effects. This aligns perfectly with current industry trends toward developing more specific and safer therapeutic agents.
In the realm of material science, researchers are investigating the incorporation of 1-aminocyclobutane-1-carbonitrile into novel polymer systems. The compound's ability to participate in various polymerization reactions while introducing structural rigidity makes it attractive for creating advanced materials with tailored properties. These applications range from high-performance coatings to specialty adhesives, addressing growing market demands for sustainable materials with enhanced performance characteristics.
The synthesis and handling of 1-aminocyclobutane-1-carbonitrile require careful consideration of reaction conditions. Modern synthetic approaches often employ catalytic methods to construct the cyclobutane ring efficiently, reflecting the chemical industry's shift toward greener and more atom-economical processes. These developments are particularly relevant given the increasing focus on green chemistry principles and sustainable manufacturing practices.
Analytical characterization of 1-aminocyclobutane-1-carbonitrile typically involves a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. The interpretation of these analytical data provides valuable insights into the compound's structure and purity, which are critical factors for researchers working with this material. Recent advancements in analytical instrumentation have significantly improved our ability to study such complex molecules in greater detail.
From a commercial perspective, the demand for 1-aminocyclobutane-1-carbonitrile has been steadily increasing, particularly from pharmaceutical and specialty chemical companies. Market analysts note that this growth correlates with the expanding research into small molecule therapeutics and the continuous development of novel synthetic methodologies. Suppliers are responding to this demand by optimizing production processes and ensuring consistent quality of this valuable chemical intermediate.
Safety considerations when working with 1-aminocyclobutane-1-carbonitrile follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and adequate ventilation are recommended during its use. These precautions align with the broader industry emphasis on laboratory safety standards and responsible chemical management practices.
Looking toward the future, research directions for 1-aminocyclobutane-1-carbonitrile include exploring its potential in asymmetric synthesis and investigating its biological activity profile. The compound's unique structure presents opportunities for creating chiral building blocks that could lead to new classes of optically active pharmaceuticals. Additionally, computational chemistry approaches are being employed to predict and optimize the properties of derivatives based on this molecular scaffold.
In conclusion, 1-aminocyclobutane-1-carbonitrile (CAS No. 70780-84-6) represents a versatile and valuable compound in contemporary chemical research and development. Its applications span from pharmaceutical intermediates to advanced materials, reflecting the ongoing innovation in these fields. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the importance of this and similar constrained ring systems is likely to grow even further in the coming years.
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